1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione
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Overview
Description
1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione is an organic compound that belongs to the class of thiophene derivatives Thiophene is a sulfur-containing heterocycle, and the presence of a bromine atom at the 5-position of the thiophene ring adds unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione can be achieved through several synthetic routes. One common method involves the bromination of thiophene followed by the introduction of the 4-methylpentane-1,3-dione moiety. The reaction typically proceeds under mild conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonyl groups in the 1,3-dione moiety can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the 1,3-dione moiety.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom and the thiophene ring play crucial roles in the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carbaldehyde: Similar in structure but lacks the 4-methylpentane-1,3-dione moiety.
1-(5-Bromothiophen-2-yl)ethanone: Similar in structure but has a simpler ketone group instead of the 1,3-dione moiety.
Uniqueness
1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione is unique due to the presence of both the brominated thiophene ring and the 4-methylpentane-1,3-dione moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C10H11BrO2S |
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Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C10H11BrO2S/c1-6(2)7(12)5-8(13)9-3-4-10(11)14-9/h3-4,6H,5H2,1-2H3 |
InChI Key |
LHPOMACJHDTLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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